Neomenthoglycol

Description

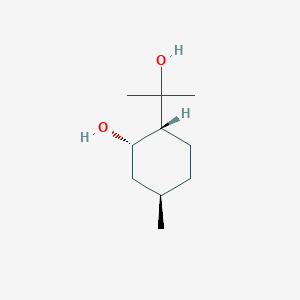

Structure

3D Structure

Properties

CAS No. |

3564-95-2 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

(1S,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol |

InChI |

InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9+/m1/s1 |

InChI Key |

LMXFTMYMHGYJEI-HLTSFMKQSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@H](C1)O)C(C)(C)O |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)(C)O |

Other CAS No. |

92471-23-3 3564-95-2 |

Purity |

>95% |

Synonyms |

(1S,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol; cis-p-Menthane-3,8-Diol; ; |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Identification

(1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol, a specific stereoisomer of p-Menthane-3,8-diol (PMD), is a monoterpenoid diol with significant interest due to its biological activities, most notably its efficacy as an insect repellent. This document provides a comprehensive overview of its fundamental properties, experimental protocols, and known biological interactions.

Synonyms: Neomenthoglycol, (1R)-(+)-cis-p-Menthane-3,8-diol, cis-p-Menthane-3,8-diol

Chemical Structure:

Caption: 2D Structure of (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol

Table 1: Basic Properties

| Property | Value | Source |

| IUPAC Name | (1S,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol | [1] |

| CAS Number | 92471-23-3 | [1] |

| Molecular Formula | C₁₀H₂₀O₂ | [1] |

| Molecular Weight | 172.27 g/mol | [2] |

| Melting Point | 92 °C (for cis-p-Menthane-3,8-diol) | |

| Boiling Point | 267.6 °C (estimated) | [3] |

| Water Solubility | 670.7 mg/L at 25 °C (estimated) | [3] |

| XLogP3 | 2.2 | [1] |

Spectroscopic Data

Table 2: Spectroscopic Data Summary

| Technique | Key Features and Expected Chemical Shifts (δ) | Source |

| ¹H NMR | Complex multiplets for cyclohexyl protons (δ 0.8-2.0 ppm), singlets for the two methyl groups on the isopropyl side chain (around δ 1.1-1.3 ppm), a doublet for the methyl group on the cyclohexane ring (around δ 0.9 ppm), and a signal for the proton on the carbon bearing the secondary alcohol (around δ 3.4-4.4 ppm). | [4] |

| ¹³C NMR | Signals for the ten carbon atoms, including those of the methyl groups (δ 20-30 ppm), the cyclohexane ring carbons (δ 20-50 ppm), the carbon bearing the secondary alcohol (around δ 67 ppm), and the quaternary carbon of the isopropyl group (around δ 73 ppm). | [4] |

| Mass Spectrometry (MS) | Expected molecular ion peak (M⁺) at m/z 172. Key fragmentation peaks would likely correspond to the loss of water (m/z 154) and the loss of the hydroxyisopropyl group. | [4] |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol groups. C-H stretching vibrations in the 2850-3000 cm⁻¹ region. C-O stretching vibrations around 1000-1200 cm⁻¹. | [5] |

Experimental Protocols

Synthesis

The synthesis of (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol is typically achieved through the acid-catalyzed cyclization of (+)-citronellal, which is a major component of essential oils from plants like Corymbia citriodora (lemon eucalyptus). This reaction generally yields a mixture of p-menthane-3,8-diol stereoisomers.

Experimental Workflow: Synthesis and Purification

Caption: General workflow for the synthesis and purification of the target compound.

Detailed Methodology for Synthesis (General):

A common method involves the treatment of (+)-citronellal with dilute sulfuric acid.[6]

-

Reaction Setup: (+)-Citronellal is mixed with an aqueous solution of sulfuric acid (e.g., 0.25%).

-

Temperature and Time: The reaction mixture is heated (e.g., at 50°C) and stirred for several hours (e.g., 11 hours) to achieve high conversion.

-

Work-up: After the reaction is complete, the organic layer containing the mixture of p-menthane-3,8-diol isomers is separated from the aqueous layer.

-

Purification: The crude product is then purified, often through crystallization or chromatographic methods, to isolate the different stereoisomers.

Purification and Analysis

The separation of the (1R,2S,4R) isomer from the other stereoisomers is a critical step and is typically achieved using chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC using a chiral stationary phase (e.g., Chiralcel OD-H) can be employed to separate the different stereoisomers.[7]

-

Chiral Gas Chromatography (GC): Chiral GC columns can also be used for the analytical separation and quantification of the stereoisomers.[5]

Biological Activity and Mechanism of Action

The primary and most well-documented biological activity of (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol is its insect repellent property.

Table 3: Biological Activity Data

| Activity | Target Organism | Key Findings | Source |

| Insect Repellent | Aedes albopictus (Asian tiger mosquito) | The (1R)-(+)-cis-PMD isomer exhibits the highest repellency index compared to other stereoisomers. | |

| Insect Repellent | Anopheles gambiae (Malaria mosquito) | All four tested stereoisomers showed equal repellent activity. | [5][8] |

Mechanism of Action as an Insect Repellent:

The precise mechanism of action is not fully elucidated but is believed to involve interactions with the olfactory system of insects.

Caption: Proposed mechanism of action for insect repellency.

It is hypothesized that p-menthane-3,8-diol interferes with the insect's ability to detect host cues, such as carbon dioxide and skin odors, by binding to and modulating the activity of their odorant receptors.[9] This disruption of sensory input leads to a repellent effect, causing the insect to avoid the treated surface. The stereospecificity of this interaction, as suggested by some studies, indicates that the three-dimensional shape of the molecule is crucial for its binding to the receptor and subsequent biological effect.

Other Potential Applications

While primarily known as an insect repellent, the presence of hydroxyl groups in the molecule suggests potential for other biological activities. For instance, some terpenoids exhibit antimicrobial and anti-inflammatory properties. However, specific studies on (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol for these applications are currently limited.

Conclusion

(1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol is a naturally derived monoterpenoid with significant potential, particularly as a highly effective and stereospecific insect repellent. Further research into its stereoselective synthesis and purification, as well as a deeper investigation into its mechanism of action and other potential biological activities, will be valuable for the development of new and improved products in the fields of public health and beyond.

References

- 1. (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol | C10H20O2 | CID 9920491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. This compound, 3564-95-2 [thegoodscentscompany.com]

- 4. Solvent-free synthesis of novel para-menthane-3,8-diol ester derivatives from citronellal using a polymer-supported scandium triflate catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioone.org [bioone.org]

- 6. researchgate.net [researchgate.net]

- 7. Separation and quantitation of eight isomers in a molecule with three stereogenic centers by normal phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Repellent activities of stereoisomers of p-menthane-3,8-diols against Anopheles gambiae (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. p-Menthane-3,8-diol: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

A Technical Guide to the Natural Occurrence and Sources of p-Menthane-3,8-diol (PMD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthane-3,8-diol (PMD) is a naturally derived monoterpenoid recognized for its potent insect-repellent properties.[1][2][3] Classified as a biopesticide by the U.S. Environmental Protection Agency (EPA), it serves as a popular alternative to synthetic repellents like DEET.[2][3] This technical guide provides an in-depth overview of the natural occurrence of PMD, its primary botanical sources, and the methodologies employed for its extraction and concentration.

Natural Occurrence and Primary Sources

PMD is found naturally in the essential oil of the lemon-scented gum tree, Corymbia citriodora (formerly Eucalyptus citriodora), which is native to Australia but now cultivated globally in warm climates.[1][4] While PMD is present in the plant, its concentration in the raw, unrefined essential oil is very low, typically ranging from only 1% to 2%.[1] The primary active component in the essential oil is citronellal, which can constitute up to 80-98% of the oil.[4]

As the leaves of the Corymbia citriodora tree age, the citronellal naturally converts into p-menthane-3,8-diol.[4][5] However, for commercial production, this natural conversion process is too slow and yields insufficient quantities. Consequently, the primary source of commercial "natural" PMD is not direct extraction but rather a chemical conversion of citronellal from the essential oil.[4][5] This refined product is known in the United States as Oil of Lemon Eucalyptus (OLE).[1][4] It is important to distinguish the refined OLE, which is rich in PMD, from the unrefined "pure" essential oil of lemon eucalyptus, which has not been registered with the EPA as an insect repellent and is less effective.[2][3]

Some commercial PMD products may also be produced from synthetic citronellal, which is chemically identical to the naturally derived precursor.[1][3]

Quantitative Data

The concentration of PMD and its precursor, citronellal, varies significantly between the unrefined essential oil and the refined, commercially available Oil of Lemon Eucalyptus (OLE).

| Substance | Source Material | Component | Concentration (%) |

| Unrefined Essential Oil | Leaves of Corymbia citriodora | p-Menthane-3,8-diol (PMD) | 1 - 2%[1] |

| Unrefined Essential Oil | Leaves of Corymbia citriodora | Citronellal | ~80% (up to 98%)[4] |

| Refined Oil (OLE / Citriodiol®) | Processed C. citriodora Oil | p-Menthane-3,8-diol (PMD) | Minimum 64%, up to 70-71%[1][5] |

Biosynthesis of p-Menthane-3,8-diol

p-Menthane-3,8-diol is a p-menthane monoterpenoid. In plants, monoterpenes are generally synthesized via the methylerythritol phosphate (MEP) pathway.[6] The biosynthesis begins with the precursor geranyl pyrophosphate (GPP).[6] While the specific enzymatic steps leading to citronellal in Corymbia citriodora are not detailed in the provided results, the general pathway involves the conversion of GPP to citronellal. The subsequent formation of PMD occurs naturally as the plant's leaves mature, through an intramolecular cyclization and hydration of citronellal.[4][5] The commercial process accelerates this naturally occurring transformation.[5]

Caption: Simplified biosynthetic pathway of p-Menthane-3,8-diol in Corymbia citriodora.

Experimental Protocols: Conversion and Purification of PMD

The commercial production of high-concentration PMD from Corymbia citriodora essential oil (EO) involves an acid-catalyzed conversion of citronellal. The following protocol is a synthesis of methodologies described in scientific literature.[7][8][9][10]

Objective

To convert the high citronellal content of C. citriodora essential oil into p-Menthane-3,8-diol with high yield and purity.

Materials and Reagents

-

Corymbia citriodora essential oil (high citronellal content)

-

Sulfuric acid (H₂SO₄), various concentrations (e.g., 0.25%)

-

Sodium bicarbonate (NaHCO₃) solution (e.g., 10%)

-

n-Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distilled water

-

Silica gel for column chromatography

-

Mobile phase: n-hexane:ethyl acetate (4:1 v/v)

-

Standard reference for PMD (cis and trans isomers)

Equipment

-

2-necked round-bottom flask

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Thin Layer Chromatography (TLC) plates and chamber

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis and purification of PMD.

Detailed Procedure

-

Acid-Catalyzed Conversion :

-

Place 25 g of C. citriodora essential oil into a 250 ml 2-necked flask.[7]

-

Add a dilute aqueous solution of sulfuric acid. Optimal conditions have been reported at a 0.25% H₂SO₄ concentration.[7][8]

-

Stir the biphasic mixture vigorously at a controlled temperature. A temperature of 50°C for a reaction time of 5 hours has been shown to achieve high conversion efficiency (76.3% yield) and purity (96.4%).[7][8]

-

-

Work-up and Extraction :

-

After the reaction is complete, cool the mixture and neutralize it with a 10% NaHCO₃ solution until effervescence ceases.[7]

-

Transfer the entire mixture to a separatory funnel and add n-hexane (e.g., 42.5 ml) to extract the organic components.[7]

-

Shake well and allow the layers to separate. Collect the upper organic layer.[7]

-

Wash the organic extract with distilled water (e.g., 25 ml) to remove any remaining water-soluble impurities.[7]

-

Dry the organic phase by adding anhydrous Na₂SO₄ and allowing it to stand for 30 minutes.[7]

-

-

Purification by Crystallization :

-

Filter the dried organic solution into a clean flask.

-

Store the solution at a low temperature (e.g., -25°C) for 48 hours to induce crystallization of the PMD product.[7]

-

Collect the resulting precipitate by filtration and wash it with a small amount of cold n-hexane to remove any remaining oily residues.[7]

-

Dry the purified crystals, for example, in an oven at 50°C for 7 hours.[7]

-

-

Isomer Separation and Analysis :

-

The synthesized PMD is a mixture of cis- and trans-isomers.[7] These can be separated for analytical purposes using silica gel column chromatography with a mobile phase such as n-hexane:ethyl acetate (4:1 v/v).[7]

-

Purity and conversion can be monitored using Thin Layer Chromatography (TLC).[7]

-

The final product's identity, purity, and isomer ratio should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

-

Conclusion

p-Menthane-3,8-diol is a significant, naturally sourced insect repellent. Its primary natural origin is the Corymbia citriodora tree; however, its low native concentration necessitates a semi-synthetic approach for commercial viability. This process involves the efficient, acid-catalyzed conversion of citronellal, the main component of the tree's essential oil, into a mixture of cis- and trans-PMD isomers. The methodologies for this conversion are well-established, allowing for the production of a high-purity, high-yield product that forms the basis of effective biopesticide formulations. Further research into optimizing catalytic processes and elucidating the specific enzymatic pathways in C. citriodora could lead to even more efficient and sustainable production methods.

References

- 1. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]

- 2. caringsunshine.com [caringsunshine.com]

- 3. beyondpesticides.org [beyondpesticides.org]

- 4. Corymbia citriodora - Wikipedia [en.wikipedia.org]

- 5. Oil of Lemon Eucalyptus (OLE) - Citrefine [citrefine.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of para-menthane 3,8 - diol from <i>Eucalyptus citriodora</i> essential oil for application in mosquito repellent products - ProQuest [proquest.com]

- 8. [PDF] Synthesis of para-menthane 3,8 - diol from Eucalyptus citriodora essential oil for application in mosquito repellent products | Semantic Scholar [semanticscholar.org]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to p-Menthane-3,8-diol (PMD): Discovery, History, and Core Data

An Introduction to a Leading Natural Insect Repellent

p-Menthane-3,8-diol (PMD) stands as a prominent and effective insect repellent derived from natural sources. This bicyclic monoterpenoid is the active ingredient responsible for the repellent properties of oil of lemon eucalyptus, extracted from the leaves of the Corymbia citriodora tree. Recognized for its efficacy, which is comparable to the synthetic repellent DEET against a variety of arthropod vectors, PMD has garnered significant attention from researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanism of action of PMD, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Discovery and History

The journey of p-Menthane-3,8-diol from a natural compound to a commercially available insect repellent is a story of ethnobotanical observation followed by scientific validation and chemical synthesis.

Early Use and the Chinese Connection: The repellent properties of the oil from Corymbia citriodora (formerly Eucalyptus citriodora) were known and utilized in China long before the specific active ingredient was identified. A Chinese product known as Quwenling, containing the oil, has been used as an effective insect repellent for many years.[1]

Scientific Identification and Validation: The repellent effect of PMD was scientifically discovered by the industry in the 1960s.[2] Subsequent research confirmed that PMD is the primary component responsible for the repellent activity of the oil of lemon eucalyptus.[1]

Chemical Synthesis and Commercialization: While PMD is found in the essential oil of Corymbia citriodora leaves, its natural concentration is relatively low, typically around 1-2%.[2] To obtain higher concentrations for commercial use, the essential oil is refined to increase the PMD content to up to 70%.[2] This process often involves the acid-catalyzed cyclization of citronellal, which is the main component of the essential oil.[2] This synthetic route, which mimics a natural process that occurs as the leaves age, has made the large-scale production of PMD economically viable. Some commercial PMD products are also produced from synthetic citronellal.[2]

Regulatory Recognition: The efficacy and safety of PMD have led to its recognition by major regulatory bodies. In the United States, oil of lemon eucalyptus (OLE), the refined oil rich in PMD, is registered with the Environmental Protection Agency (EPA) as a biopesticide.[3] The Centers for Disease Control and Prevention (CDC) also recommends PMD as an effective alternative to DEET for repelling mosquitoes.

Physical and Chemical Properties

p-Menthane-3,8-diol is a colorless, crystalline solid with a faint minty, herbaceous odor.[4] It is a diol and a terpenoid with the chemical formula C₁₀H₂₀O₂.[2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₂ | [5] |

| Molar Mass | 172.268 g·mol⁻¹ | [2] |

| Appearance | White to off-white waxy solid/crystals | [1][6] |

| Odor | Faint minty, herbaceous, eucalyptus-like | [4][6] |

| Density | 1.009 g/cm³ | [2][5] |

| Melting Point | 34-35 °C | [6] |

| Boiling Point | 266-268 °C at 760 mmHg | [5][6] |

| Vapor Pressure | 0.001 mmHg at 25 °C (estimated) | [6] |

| Water Solubility | 670.7 mg/L at 25 °C (estimated) | [6] |

| logP (o/w) | 1.374 (estimated) | [6] |

| Refractive Index | 1.486 | [5] |

Experimental Protocols

Extraction of Citronellal-rich Essential Oil from Corymbia citriodora by Steam Distillation

This protocol describes a general method for the laboratory-scale extraction of essential oil from Corymbia citriodora leaves, which is rich in citronellal, the precursor for PMD synthesis.

Materials and Equipment:

-

Fresh or dried leaves of Corymbia citriodora

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and receiver)

-

Heating mantle or hot plate

-

Distilled water

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Glassware (beakers, flasks)

Procedure:

-

Preparation of Plant Material: Weigh a known amount of Corymbia citriodora leaves. The leaves can be used whole or chopped to increase the surface area for more efficient extraction.

-

Apparatus Setup: Assemble the steam distillation apparatus. Place distilled water in the boiling flask (approximately half to two-thirds full). Place the plant material in the biomass flask. Ensure all glass joints are securely connected.

-

Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled by circulating water, causing it to condense back into a liquid.

-

Collection: Collect the distillate, which will be a two-phase mixture of water (hydrosol) and the less dense essential oil, in the receiver.

-

Separation: Transfer the distillate to a separatory funnel. Allow the layers to separate fully. Drain the lower aqueous layer and collect the upper essential oil layer.

-

Drying: Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate. Swirl the mixture and then decant or filter the dried oil into a clean, dry storage vial.

-

Analysis: The resulting essential oil, rich in citronellal, can be analyzed by gas chromatography-mass spectrometry (GC-MS) to determine its composition.

Synthesis of p-Menthane-3,8-diol from Citronellal

This protocol details the acid-catalyzed cyclization of citronellal to produce p-Menthane-3,8-diol.

Materials and Equipment:

-

(+)-Citronellal or citronellal-rich essential oil

-

Dilute aqueous sulfuric acid (e.g., 0.25% w/w)

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Heating mantle with temperature control

-

Separatory funnel

-

Sodium bicarbonate solution (e.g., 5% w/v)

-

Organic solvent for extraction (e.g., n-heptane or toluene)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Crystallization dish

-

Freezer or cooling bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the dilute aqueous sulfuric acid solution.

-

Addition of Citronellal: While stirring, slowly add the citronellal to the acid solution. The typical weight ratio of aqueous sulfuric acid solution to citronellal is between 1:1 and 4:1.

-

Reaction: Heat the mixture to the desired temperature (e.g., 50-60 °C) and maintain the reaction with stirring for a specified time (e.g., 6-11 hours).[7] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Neutralization and Extraction: Neutralize the reaction mixture by adding a sodium bicarbonate solution until the aqueous layer is slightly alkaline. Extract the product with an organic solvent (e.g., n-heptane). Separate the organic layer.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and then remove the solvent using a rotary evaporator.

-

Purification by Recrystallization:

-

Dissolve the crude PMD product in a minimal amount of a suitable hot solvent (e.g., n-heptane).

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the solution in a freezer or an ice bath (e.g., -10 °C or lower) for several hours to maximize crystal formation.[7]

-

Collect the purified PMD crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the crystals to obtain the final product.

-

Repellent Efficacy

Numerous studies have demonstrated the high repellent efficacy of PMD against a broad spectrum of biting arthropods, including mosquitoes and ticks. Its performance is often compared to DEET, the synthetic standard for insect repellents.

| Repellent Formulation | Insect Species | Assay Type | Efficacy Measure | Result | Source |

| 30% PMD | Aedes aegypti | Arm-in-cage | ED₉₅ | 0.25 mg/cm² | [8] |

| 30% PMD-vanillin | Aedes aegypti | Arm-in-cage | ED₉₅ | 0.24 mg/cm² | [8] |

| 20% DEET | Aedes aegypti | Arm-in-cage | ED₉₅ | 0.09 mg/cm² | [8] |

| 30% PMD | Aedes aegypti | Arm-in-cage | Half-life | 2.23 hours | [8] |

| 30% PMD-vanillin | Aedes aegypti | Arm-in-cage | Half-life | 3.8 hours | [8] |

| 20% DEET | Aedes aegypti | Arm-in-cage | Half-life | 2.74 hours | [8] |

| 15% PMD | Aedes aegypti | Arm-in-cage | Complete Protection Time (Median) | 0.5 hours | [2] |

| 15% DEET | Aedes aegypti | Arm-in-cage | Complete Protection Time (Median) | 0.5 hours | [2] |

| 15% PMD | Anopheles stephensi | Arm-in-cage | Complete Protection Time (Median) | 1 hour | [2] |

| 15% DEET | Anopheles stephensi | Arm-in-cage | Complete Protection Time (Median) | 2 hours | [2] |

| 15% PMD | Culex quinquefasciatus | Arm-in-cage | Complete Protection Time (Median) | 0.5 hours | [2] |

| 15% DEET | Culex quinquefasciatus | Arm-in-cage | Complete Protection Time (Median) | 2 hours | [2] |

| 15% PMD | Mixed mosquito species | Field study | Complete Protection Time (Median) | ≥ 6 hours | [2] |

| 15% DEET | Mixed mosquito species | Field study | Complete Protection Time (Median) | ≥ 6 hours | [2] |

| Not specified | Ixodes scapularis | Semi-field trial | Detachment within 3 min | 42% - 87% | [9] |

Mechanism of Action: Signaling Pathways and Logical Relationships

The primary mechanism by which PMD repels insects is through its interaction with their olfactory system. It is believed to interfere with the insect's ability to detect attractant odors from a host.[1] This interference likely occurs at the level of the odorant receptors (ORs) located on the antennae and maxillary palps of the insect.

Insects detect volatile chemical cues through olfactory sensory neurons (OSNs). Each OSN expresses a specific odorant receptor protein that binds to certain odorants. This binding event triggers a signaling cascade that ultimately leads to an electrical signal being sent to the insect's brain, which then processes the information and elicits a behavioral response (e.g., attraction to a host).

Repellents like PMD are thought to act as antagonists at these odorant receptors. By binding to the ORs, they may prevent the binding of attractant molecules or inhibit the receptor's activation, effectively "blinding" the insect to the presence of a host.

Experimental and Developmental Workflow

The development of a PMD-based insect repellent follows a logical progression from sourcing the active ingredient to final product efficacy testing. This workflow ensures the production of a safe and effective product.

References

- 1. p-Menthane-3,8-diol: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 2. Evaluation of standard field and laboratory methods to compare protection times of the topical repellents PMD and DEET - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eopaa.com.au [eopaa.com.au]

- 4. Solvent-free synthesis of novel para-menthane-3,8-diol ester derivatives from citronellal using a polymer-supported scandium triflate catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. zanzaratigre.uniud.it [zanzaratigre.uniud.it]

- 7. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]

- 8. Characterisation of actions of p-menthane-3,8-diol repellent formulations against Aedes aegypti mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Chemical structure and stereoisomers of p-Menthane-3,8-diol

An In-depth Technical Guide to p-Menthane-3,8-diol: Chemical Structure and Stereoisomers

Introduction

p-Menthane-3,8-diol (PMD) is a monoterpenoid diol naturally occurring in the essential oil of Corymbia citriodora (formerly Eucalyptus citriodora)[][2]. It is a well-recognized and effective insect repellent, considered a biopesticide alternative to synthetic compounds like DEET. The biological activity of PMD is intrinsically linked to its molecular structure and, most critically, its stereochemistry. This guide provides a detailed examination of the chemical structure of p-Menthane-3,8-diol and a comprehensive analysis of its stereoisomers for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure

p-Menthane-3,8-diol is built upon a p-menthane backbone, which consists of a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively[3]. In PMD, the core structure is further functionalized with two hydroxyl groups located at positions 3 and 8 (the latter being on the isopropyl side chain)[4][5].

-

IUPAC Name: 2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol[4]

-

CAS Number: 42822-86-6 (for the mixture of isomers)[][2][4][6][7]

-

Molecular Weight: 172.26 g/mol []

The molecule possesses three stereocenters on the cyclohexane ring, which gives rise to a number of possible stereoisomers[2].

Stereoisomers of p-Menthane-3,8-diol

The presence of three chiral centers in the p-menthane-3,8-diol structure allows for a total of 2³ = 8 possible stereoisomers[2]. These isomers can be classified as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

A primary classification of these diastereomers is based on the relative orientation of the substituents on the cyclohexane ring, leading to cis and trans isomers. The relationship between the hydroxyl group at position 3 and the hydroxypropyl group at position 1 determines this distinction. Commercial PMD is typically a complex mixture of these cis and trans isomers[2][5]. The insect repellent activity can vary significantly between stereoisomers, with research indicating that the (1R)-(+)-cis isomer exhibits the highest and most prolonged repellency against mosquitoes like Aedes aegypti[9].

Below is a diagram illustrating the relationship between the primary isomeric forms of p-Menthane-3,8-diol.

Caption: Stereoisomeric relationships of p-Menthane-3,8-diol.

Quantitative Data

The physical properties of p-Menthane-3,8-diol isomers vary, which is critical for their separation and characterization. The table below summarizes key quantitative data for the cis and trans diastereomers.

| Property | cis-p-Menthane-3,8-diol | trans-p-Menthane-3,8-diol | p-Menthane-3,8-diol (Isomer Mix) |

| Melting Point | 82 °C[10] | 34-35 °C[11] or 74 °C[10] | Not Available |

| Boiling Point | Not Available | 267-268 °C @ 760 mmHg[11] | 267.58 °C @ 760 mmHg (est.)[3] |

| Appearance | White crystals[8] | White crystals (est.)[11] | Colorless solid/liquid |

| Purity (Typical) | 98%[8] | 95+%[11] | 95%[12] |

| CAS Number | Not specified for isomer | 3564-98-5[11][13][14] | 42822-86-6[][2][4][6][7] |

Note: Discrepancies in the melting point for the trans-isomer exist in the literature, which may be due to differences in the specific enantiomeric composition or purity of the samples analyzed.

Experimental Protocols

Synthesis via Acid-Catalyzed Cyclization of Citronellal

The industrial synthesis of PMD is commonly achieved through the acid-catalyzed intramolecular cyclization and hydration of citronellal, a monoterpenoid aldehyde derived from the essential oil of C. citriodora[9].

Methodology:

-

Reactant Preparation: Citronellal is added to an aqueous solution containing a catalytic amount of acid. Sulfuric acid (H₂SO₄) is commonly used.

-

Reaction: The mixture is stirred at a controlled temperature. The reaction conditions can be tuned to favor the formation of specific stereoisomers[9].

-

Work-up and Purification: After the reaction is complete, the mixture is neutralized. The organic phase is separated, dried, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, is then purified.

Isomer Separation and Analysis

Methodology:

-

Chromatographic Separation: The diastereomeric mixture of cis- and trans-PMD can be separated using column chromatography on silica gel[10]. Fractions are collected and monitored by techniques like Thin Layer Chromatography (TLC).

-

Structural Analysis: The purified isomers are structurally characterized using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the carbon skeleton and the relative stereochemistry of the hydroxyl and hydroxypropyl groups[10].

-

Infrared (IR) Spectroscopy: IR analysis is used to identify the characteristic hydroxyl (-OH) functional group stretches[10].

-

The workflow for a typical synthesis and analysis protocol is outlined below.

Caption: Synthesis and purification workflow for PMD isomers.

Conclusion

p-Menthane-3,8-diol is a structurally complex molecule whose utility, particularly as an insect repellent, is highly dependent on its stereochemical configuration. A thorough understanding of its structure, the properties of its various stereoisomers, and the protocols for its synthesis and purification are essential for the development of effective and optimized PMD-based products. This guide provides a foundational technical overview to support further research and application in this field.

References

- 2. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: Showing metabocard for p-Menthane-3,8-diol (HMDB0036145) [hmdb.ca]

- 4. P-Menthane-3,8-diol | C10H20O2 | CID 556998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. p-Menthane-3,8-diol | 42822-86-6 [chemicalbook.com]

- 6. para-menthane-3,8-diol, 42822-86-6 [thegoodscentscompany.com]

- 7. accustandard.com [accustandard.com]

- 8. (+)-CIS-P-MENTHANE-3, 8-DIOL - Technical Grade Compound at an Attractive Price [nacchemical.com]

- 9. p-Menthane-3,8-diol | 42822-86-6 | Benchchem [benchchem.com]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. trans-para-menthane-3,8-diol, 3564-98-5 [thegoodscentscompany.com]

- 12. p-Menthane-3,8-diol - 95% | 42822-86-6 | FM143181 [biosynth.com]

- 13. p-Menthane-3,8-diol, cis-1,3,trans-1,4- [webbook.nist.gov]

- 14. scbt.com [scbt.com]

p-Menthane-3,8-diol CAS number 42822-86-6 information

An In-depth Technical Guide to p-Menthane-3,8-diol (CAS: 42822-86-6)

Introduction

p-Menthane-3,8-diol (PMD) is a naturally occurring monoterpenoid diol with the chemical formula C₁₀H₂₀O₂.[1] It is the active ingredient in some insect repellents and is also known by the names para-menthane-3,8-diol and menthoglycol.[1][2] PMD is found in the essential oil of Corymbia citriodora (formerly Eucalyptus citriodora), commonly known as lemon eucalyptus.[2] While the natural oil contains low concentrations of PMD (1-2%), a refined version, known as Oil of Lemon Eucalyptus (OLE) or Citriodiol®, can contain up to 70% PMD.[2] Due to its efficacy, which has been shown to be comparable to DEET, PMD is recognized as a biopesticide and a viable alternative to synthetic insect repellents.[3][4] It is registered with various regulatory agencies, including the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA).[4][5]

Chemical and Physical Properties

p-Menthane-3,8-diol is a colorless compound with a faint, minty, herbaceous, and eucalyptus-like odor.[5] It has a cooling sensation on the skin, reported to be approximately 9.5 times more powerful than (-)-menthol.[5] The molecule has three stereocenters, allowing for eight possible stereoisomers.[2] Commercial PMD is typically a complex mixture of these isomers.[2] The cis isomer is noted to be more active as an insect repellent than the trans isomer.[6]

Table 1: Physical and Chemical Properties of p-Menthane-3,8-diol

| Property | Value | Source |

| CAS Number | 42822-86-6 | |

| Molecular Formula | C₁₀H₂₀O₂ | [6] |

| Molecular Weight | 172.26 g/mol | |

| Appearance | White crystals or colorless viscous liquid | [7][8] |

| Melting Point | 34-35 °C or 82-83 °C (varies by source) | [5][7] |

| Boiling Point | 266-268 °C | [7] |

| Density | 0.976 - 0.982 g/cm³ at 25 °C | [7] |

| Vapor Pressure | 0.001 mmHg at 25 °C (estimated) | [7] |

| Flash Point | 120 °C (248 °F) | [7] |

| Solubility | Slightly soluble in water; soluble in alcohol and oils | [6][7] |

| logP (o/w) | 1.374 (estimated) | [7] |

Synthesis of p-Menthane-3,8-diol

Synthesis from Citronellal via Acid Catalysis

A common and efficient method for synthesizing p-menthane-3,8-diol is through the acid-catalyzed cyclization of citronellal.[9] This process can be performed using various acid catalysts, including sulfuric acid and lignin-derived carbon acid catalysts.[9][10]

Experimental Protocol (Sulfuric Acid Method): [9]

-

Reaction Setup: A 0.25 wt% aqueous solution of sulfuric acid is heated to 55 °C in a round-bottomed flask with stirring.

-

Addition of Citronellal: (+)-Citronellal is added dropwise to the heated acid solution over a period of 1 hour.

-

Reaction: The reaction mixture is maintained at 55 °C for 10 hours. This typically results in a high conversion of citronellal (around 99%) with a selectivity for p-menthane-3,8-diols of approximately 92%.

-

Quenching: The reaction is quenched by the addition of a 25 wt% aqueous sodium hydroxide solution.

-

Extraction: n-Heptane is added to the mixture to extract the organic products. The organic layer is separated and washed with water.

-

Purification: The organic solution is refluxed to azeotropically remove water. The solution is then cooled to -50 °C and stirred for 20 hours to induce crystallization.

-

Isolation: The crystalline p-menthane-3,8-diol is isolated by filtration, yielding a product of high purity.

Experimental Protocol (Lignin-Derived Carbon Acid Catalyst Method): [10]

A more sustainable approach involves the use of a carbon acid catalyst derived from alkaline lignin. In this method, the conversion of (±)-citronellal can reach as high as 97% with a PMD yield of 86% when using a catalyst prepared by pyrolyzing alkaline lignin at 500 °C. This method highlights the potential for using waste products from the pulp and paper industry as a source for catalysts.[10]

Mechanism of Action as an Insect Repellent

p-Menthane-3,8-diol functions as an effective insect repellent through a multi-faceted mechanism that primarily involves interfering with the sensory perception of insects.[11][12]

-

Olfactory Disruption: PMD emits a strong, distinct odor that is unpleasant to insects, acting as a deterrent and creating a protective barrier when applied to skin or clothing.[12]

-

Sensory Receptor Interference: Beyond its odor, PMD directly interferes with the sensory receptors of insects, disrupting their ability to locate a host.[4][11] This confusion of their sensory mechanisms makes it difficult for them to detect chemical cues from humans and animals.[11]

Applications

The primary application of p-menthane-3,8-diol is as an active ingredient in insect repellents.[5] It is effective against a variety of insects, including mosquitoes and ticks, and is used in products designed to protect against insect-borne diseases like malaria and dengue fever.[11][12]

Beyond its use as an insect repellent, PMD has several other applications:

-

Fragrance and Flavor: Due to its pleasant, lemon-like scent, PMD is used in the fragrance and flavor industry to enhance the aroma of perfumes, soaps, lotions, and household cleaning products.[12] It can also be used to impart a refreshing, citrusy taste to food and beverages.[12]

-

Personal Care Products: PMD possesses antimicrobial properties, which makes it a useful ingredient in personal care products such as shampoos, conditioners, and body washes.[11][12] It can help inhibit the growth of bacteria and fungi.[11]

-

Cooling Agent: PMD provides a cooling sensation on the skin, similar to menthol, making it a suitable ingredient for topical formulations designed to soothe skin irritations.[6][7]

Safety and Regulation

p-Menthane-3,8-diol is generally considered safe for topical use on human skin and is recommended by health authorities as an effective insect repellent.[4][12] Safety data indicate low toxicity and minimal skin irritation when used as directed.[4] It is approved for use on children over three years old.[4]

Regulatory bodies that have approved or registered PMD include:

-

U.S. Environmental Protection Agency (EPA): Registered as a "biopesticide repellent".[3]

-

U.S. Centers for Disease Control and Prevention (CDC): Recommends PMD as an effective insect repellent.[4]

-

European Biocidal Products Regulation (BPR): Notified under its generic name "PMD rich botanic oil".[2]

-

Canada's Pest Management Regulatory Agency: Registered under the generic name "PMD and related oil of lemon eucalyptus compounds".[2]

It is important to note that while PMD has a good safety profile, some safety data sheets indicate it can be a skin and eye irritant.[13] As with any chemical, it is essential to handle PMD with appropriate care and follow safety guidelines.

References

- 1. p-Menthane-3,8-diol | 42822-86-6 [chemicalbook.com]

- 2. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]

- 3. foreverest.net [foreverest.net]

- 4. caringsunshine.com [caringsunshine.com]

- 5. 42822-86-6 | CAS DataBase [m.chemicalbook.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. para-menthane-3,8-diol, 42822-86-6 [thegoodscentscompany.com]

- 8. ScenTree - Citrefort™ (CAS N° 42822-86-6) [scentree.co]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. p-Menthane-3,8-diol: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. bec-techdocs-prod.s3.us-west-2.amazonaws.com [bec-techdocs-prod.s3.us-west-2.amazonaws.com]

An In-Depth Technical Guide to the Core Mechanisms of Insect Repellents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ability of insects to transmit devastating diseases and cause significant agricultural damage has driven extensive research into effective repellent strategies. Understanding the molecular and physiological mechanisms by which these repellents exert their effects is paramount for the development of novel, safer, and more effective compounds. This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of major insect repellents, including DEET, Picaridin, IR3535, and the natural compound p-Menthane-3,8-diol (PMD) from Oil of Lemon Eucalyptus. We delve into the intricate signaling pathways of the insect olfactory and gustatory systems, which are the primary targets of these repellents. This guide summarizes key quantitative data on repellent-receptor interactions, details established experimental protocols for their study, and provides visual representations of the underlying biological processes to facilitate a deeper understanding for researchers in the field.

Introduction

Insect repellents are crucial tools for public health, protecting against vector-borne diseases such as malaria, dengue fever, and Zika virus.[1][2] The most effective repellents primarily act on the insect's sensory systems, disrupting their ability to locate and feed on a host. This disruption can occur through several proposed mechanisms, including masking host odors, activating repellent-sensing neurons, or causing a general state of confusion in the insect's sensory processing.[3][4] The primary sensory modalities targeted by repellents are olfaction (sense of smell) and gustation (sense of taste). Insects possess highly sophisticated chemosensory systems, with a vast array of receptors and intricate neural pathways dedicated to detecting and interpreting chemical cues from their environment. This guide will explore the molecular interactions between common insect repellents and these sensory systems.

Olfactory Mechanism of Action

The insect olfactory system is the primary long-range detection system for host-seeking. Odor molecules, including human skin volatiles and carbon dioxide, are detected by olfactory receptor neurons (ORNs) housed in sensilla, hair-like structures located primarily on the antennae and maxillary palps.[5]

Insect Olfactory Receptors

There are three main families of olfactory receptors in insects:

-

Odorant Receptors (ORs): These form a unique class of ligand-gated ion channels. A typical OR is a heterodimer composed of a variable, odorant-binding subunit (OrX) and a highly conserved co-receptor subunit known as Orco.[3][6]

-

Ionotropic Receptors (IRs): These are a more ancient family of chemosensory receptors, related to ionotropic glutamate receptors. They typically function as heteromers of a specific IR and a co-receptor, either IR8a or IR25a.[7]

-

Gustatory Receptors (GRs): While primarily involved in taste, some members of the GR family are expressed in olfactory neurons and are responsible for detecting carbon dioxide.[7]

Olfactory Signal Transduction

The binding of an odorant to its specific receptor initiates a signal transduction cascade that leads to the generation of an action potential in the ORN.

-

Ionotropic Signaling: In the case of ORs and IRs, ligand binding directly gates the ion channel, leading to a rapid influx of cations (such as Na+ and Ca2+) and depolarization of the neuron.[8]

-

Metabotropic Signaling: There is also evidence for the involvement of G-protein coupled signaling pathways in insect olfaction. Ligand binding to an OR can activate a G-protein (Gαs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This second messenger can then modulate the activity of the ion channel, often leading to a more sustained response.[8]

Repellent Interactions with the Olfactory System

-

DEET (N,N-diethyl-3-methylbenzamide): DEET is known to interact with the OR-Orco complex.[3][9][10] Studies have shown that DEET can inhibit odor-evoked currents mediated by this complex, effectively "masking" the scent of a host.[9][10] It has been proposed that DEET acts as a non-competitive inhibitor of ORs. Some research also suggests that DEET can directly activate certain ORNs, leading to a repellent behavioral response.[4]

-

Picaridin (Icaridin): Picaridin's mode of action is thought to be similar to DEET, involving interactions with the olfactory system. However, some studies suggest it may not strongly activate olfactory neurons but rather reduces the volatility of attractive host odors, acting as a chemical mask.[6] It has been shown to activate specific gustatory neurons, indicating a multimodal action.[8][11]

-

IR3535 (Ethyl butylacetylaminopropionate): IR3535 also modulates olfactory neuron responses.[9][10] Recent evidence points to a novel mechanism involving the activation of muscarinic acetylcholine receptors (mAChRs), a type of G-protein coupled receptor, in the insect nervous system.[9][10] This suggests a more complex mode of action beyond direct interaction with peripheral chemoreceptors.

-

Oil of Lemon Eucalyptus (p-Menthane-3,8-diol - PMD): PMD is a natural repellent that is thought to act by masking the environmental cues that mosquitoes use to locate their target.[12] There is growing evidence that PMD and other natural repellents like citronellal act as activators of Transient Receptor Potential (TRP) channels, specifically the TRPA1 channel, which are involved in sensing noxious stimuli.[13]

Gustatory Mechanism of Action

While olfaction is crucial for long-range host detection, the gustatory system plays a key role in the final decision to bite and feed. Gustatory receptor neurons (GRNs) are located in sensilla on the labellum (mouthparts), tarsi (feet), and wing margins.[14] This allows insects to "taste" a surface upon contact.

Insect Gustatory Receptors

The primary receptors involved in taste are the Gustatory Receptors (GRs). These are part of the same large gene family as the olfactory GRs involved in CO2 detection. Different GRs are tuned to detect specific categories of tastants:

-

Sugars: Detected by a heterodimer of two GRs.

-

Bitter Compounds: A diverse range of GRs are involved in the detection of potentially toxic or aversive compounds.

-

Salts and Water: Other GRs and potentially other receptor types are involved in sensing these substances.

Gustatory Signal Transduction

Similar to olfaction, gustatory signaling involves both ionotropic and metabotropic pathways. The detection of bitter compounds, which is most relevant to repellent action, is primarily mediated by G-protein coupled receptor (GPCR) signaling.

Upon binding of a bitter compound (or repellent) to a GR, a G-protein (often involving gustducin in mammals, with analogous proteins in insects) is activated. This initiates a downstream cascade, typically involving Phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which in turn opens a Transient Receptor Potential (TRP) channel (e.g., TRPM5 in mammals), leading to cation influx and depolarization of the GRN.[6][15]

Repellent Interactions with the Gustatory System

Several studies have demonstrated that common insect repellents directly activate bitter-sensing GRNs.

-

DEET: Electrophysiological recordings have shown that DEET elicits dose-dependent responses from bitter-sensitive GRNs in mosquitoes.[3] This activation of the bitter taste pathway is thought to contribute to its repellent effect upon contact.

-

Picaridin and IR3535: These repellents also stimulate bitter-sensitive GRNs in a manner similar to DEET.[8][11]

-

Natural Repellents: Many plant-derived compounds with repellent properties are known to be bitter, and it is likely that they also act through the gustatory system by activating bitter-sensing GRNs.

Quantitative Data on Repellent-Receptor Interactions

The following tables summarize available quantitative data on the interactions of common insect repellents with their molecular targets. It is important to note that this is an active area of research, and data may vary depending on the insect species and experimental methodology.

Table 1: Olfactory Receptor Interactions

| Repellent | Target | Insect Species | Method | Parameter | Value | Reference |

| DEET | Orco co-receptor | Drosophila melanogaster | Electrophysiology | Inhibition of odor-evoked currents | Yes | [3][9][10] |

| IR3535 | Muscarinic Acetylcholine Receptor (M1-mAChR) | Periplaneta americana (cockroach) | Molecular Docking | Binding Energy | -6.2 ± 0.4 kcal/mol | [9][10] |

| IR3535 | Muscarinic Acetylcholine Receptor (M1-mAChR) | Periplaneta americana | Calcium Imaging | Max response | 10 nM | [16] |

Table 2: Gustatory Receptor Interactions

| Repellent | Target | Insect Species | Method | Parameter | Value | Reference |

| DEET | Bitter-sensitive GRN | Anopheles quadrimaculatus | Electrophysiology | Max activity | 0.08% (~4.2 mM) | [3] |

| Picaridin | Bitter-sensitive GRN | Anopheles quadrimaculatus | Electrophysiology | Dose-dependent response | Yes | [8] |

| IR3535 | Bitter-sensitive GRN | Anopheles quadrimaculatus | Electrophysiology | Dose-dependent response | Yes | [8] |

Table 3: Behavioral Responses

| Repellent | Insect Species | Assay | Parameter | Value | Reference |

| 15% PMD | Aedes aegypti, Anopheles stephensi, Culex quinquefasciatus | Arm-in-cage | Median Complete Protection Time | 0.5 - 1 hour | [17] |

| 15% DEET | Aedes aegypti, Anopheles stephensi, Culex quinquefasciatus | Arm-in-cage | Median Complete Protection Time | 0.5 - 2 hours | [17] |

| Citronellal | Aedes albopictus | Wind Tunnel Olfactometer | Behavioral Response | Repellent at 96%, Attractant at 6% | [16] |

| DEET | Anopheles minimus, Anopheles dirus | Excito-repellency test | Escape Response | Higher in afternoon and late night |

Key Experimental Protocols

The study of insect repellent mechanisms of action relies on a variety of specialized techniques. Below are outlines of key experimental protocols.

Single-Sensillum Recording (SSR) from Labellum

This electrophysiological technique allows for the direct recording of action potentials from individual GRNs in response to chemical stimuli.

Objective: To measure the dose-dependent response of bitter-sensitive GRNs to a repellent.

Methodology:

-

Mosquito Preparation: Anesthetize a female mosquito on ice. Mount the mosquito on a microscope slide using double-sided tape, with the proboscis extending over the edge. Immobilize the labellum with a thin strip of tape.[3]

-

Electrode Preparation: Prepare a reference electrode from a pulled glass capillary filled with saline solution and insert it into the mosquito's eye. The recording electrode is also a saline-filled glass capillary, into which the test compound is dissolved.[3]

-

Recording: Under a microscope, bring the recording electrode into contact with a single gustatory sensillum on the labellum. A micromanipulator is used for precise positioning.[3]

-

Stimulation and Data Acquisition: Apply the recording electrode containing the repellent to the sensillum. Record the resulting electrical activity using a high-impedance amplifier. Action potentials are amplified, filtered, and digitized for analysis.[3]

-

Data Analysis: Spike sorting software is used to distinguish the action potentials from different neurons within the same sensillum based on their amplitude and shape. The firing rate (spikes/second) is then calculated for each neuron in response to different concentrations of the repellent.[3]

In Vitro Functional Assay of Insect Receptors

This involves expressing insect receptors in a heterologous system (e.g., Xenopus oocytes or HEK293 cells) to study their function in a controlled environment.

Objective: To determine if a repellent directly activates or inhibits a specific olfactory or gustatory receptor.

Methodology:

-

Cloning and Expression: Clone the gene for the insect receptor of interest (e.g., an OrX/Orco complex or a GR) into an expression vector. Transfect the vector into a suitable cell line (e.g., HEK293 cells).

-

Calcium Imaging: Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation: Perfuse the cells with a solution containing the repellent at various concentrations.

-

Data Acquisition: Use a fluorescence microscope to measure changes in intracellular calcium concentration upon application of the repellent. An increase in fluorescence indicates receptor activation.

-

Data Analysis: Generate dose-response curves by plotting the change in fluorescence against the repellent concentration. From these curves, EC50 (for activation) or IC50 (for inhibition) values can be calculated.[16]

Behavioral Assays

Behavioral assays are essential for determining the overall repellent effect of a compound on the insect.

Objective: To quantify the repellent efficacy of a compound in a controlled setting.

Example: Arm-in-Cage Assay

-

Mosquito Rearing: Use a standardized laboratory strain of mosquitoes (e.g., Aedes aegypti), ensuring they are of a consistent age and are host-seeking.

-

Repellent Application: Apply a known concentration and volume of the repellent formulation to a defined area on a human volunteer's forearm. A control arm is treated with the solvent alone.

-

Exposure: The volunteer inserts the treated forearm into a cage containing a known number of female mosquitoes.[17]

-

Data Collection: Record the time to the first bite (Complete Protection Time) or the number of landings and biting attempts over a set period.[17]

-

Data Analysis: Compare the results from the repellent-treated arm to the control arm to calculate the percent repellency.[17]

Conclusion and Future Directions

The mechanisms of action of insect repellents are complex and multifaceted, involving interactions with both the olfactory and gustatory systems. While significant progress has been made in identifying the molecular targets of major repellents like DEET, the precise nature of these interactions and the downstream signaling events are still being elucidated. The discovery of novel targets, such as muscarinic acetylcholine receptors for IR3535 and TRP channels for natural repellents, opens up new avenues for the rational design of next-generation repellents.

Future research should focus on:

-

Quantitative Characterization: Obtaining more precise quantitative data (e.g., binding affinities, EC50, IC50) for a wider range of repellents and insect species.

-

Structural Biology: Elucidating the three-dimensional structures of repellent-receptor complexes to understand the molecular basis of their interactions.

-

Neuroethology: Investigating how the signals from different sensory pathways are integrated in the insect brain to produce a behavioral output.

-

Synergistic Effects: Exploring the potential for combining repellents with different modes of action to enhance efficacy and reduce the development of resistance.

A deeper understanding of the core mechanisms of insect repellency will be instrumental in developing innovative and sustainable strategies to protect human health and agriculture from the significant threats posed by insects.

References

- 1. Single-Sensillum Taste Recordings in Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Olfaction in Anopheles mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | G Protein-Coupled Receptors in Taste Physiology and Pharmacology [frontiersin.org]

- 5. The chemosensory world of mosquitoes: olfactory receptors and their role in blocking mosquito-borne disease transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Orthosteric muscarinic receptor activation by the insect repellent IR3535 opens new prospects in insecticide-based vector control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Search of Synergistic Insect Repellents: Modeling of Muscarinic GPCR Interactions with Classical and Bitopic Photoactive Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. G-Protein Coupled Receptors (GPCRs) in Insects—A Potential Target for New Insecticide Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sense - Wikipedia [en.wikipedia.org]

- 12. Molecular and Cellular Designs of Insect Taste Receptor System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

The Cooling Sensation Mechanism of p-Menthane-3,8-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menthane-3,8-diol (PMD) is a monoterpene diol recognized for its cooling properties, which are primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This technical guide provides an in-depth exploration of the molecular mechanisms underlying PMD-induced cooling sensations. It details the interaction of PMD with TRPM8, potential off-target effects on other thermosensitive ion channels such as TRPA1, and the subsequent intracellular signaling cascades. This document also outlines comprehensive experimental protocols for the quantitative assessment of PMD's activity and provides a framework for future research and drug development endeavors.

Introduction

The sensation of cold is a critical sensory modality that alerts organisms to environmental temperature changes. This perception is mediated by a specialized class of ion channels known as thermosensitive Transient Receptor Potential (TRP) channels. Among these, TRPM8 has been identified as the principal molecular sensor for innocuous cold temperatures (below ~26°C) and for the cooling sensation induced by chemical agents like menthol and, by extension, p-Menthane-3,8-diol (PMD).[1][2] Understanding the precise mechanism by which PMD activates TRPM8 is crucial for the development of novel cooling agents, analgesics, and other therapeutic compounds targeting thermosensation pathways.

Core Mechanism: TRPM8 Activation

The primary mechanism by which PMD elicits a cooling sensation is through the direct activation of the TRPM8 ion channel, a non-selective cation channel highly expressed in a subset of sensory neurons of the dorsal root and trigeminal ganglia.[1]

Molecular Interaction with TRPM8

While the exact binding site of PMD on the TRPM8 channel has not been definitively elucidated in publicly available literature, it is hypothesized to interact with a specific binding pocket within the transmembrane domains of the channel, similar to menthol.[3] This interaction is thought to induce a conformational change in the channel protein, leading to its opening and a subsequent influx of cations, primarily Ca²⁺ and Na⁺.

Downstream Signaling Cascade

The activation of TRPM8 by PMD initiates a cascade of intracellular events within the sensory neuron:

-

Depolarization: The influx of cations through the opened TRPM8 channel leads to the depolarization of the neuronal membrane.

-

Action Potential Generation: If the depolarization reaches the threshold potential, it triggers the generation of action potentials.

-

Signal Transmission: These action potentials propagate along the sensory nerve fiber to the central nervous system, where they are interpreted as a cooling sensation.

-

Calcium Signaling: The influx of Ca²⁺ also acts as a second messenger, activating various intracellular signaling pathways that can modulate neuronal excitability and gene expression.

References

Preliminary Toxicity Profile of p-Menthane-3,8-diol: A Technical Overview for Drug Development Professionals

Introduction

p-Menthane-3,8-diol (PMD) is a bicyclic monoterpenoid and the active ingredient in the repellent Citriodiol®. With increasing interest in naturally derived active compounds, a thorough understanding of the toxicological profile of PMD is essential for researchers, scientists, and drug development professionals. This technical guide provides a consolidated overview of preliminary toxicity studies on PMD, presenting quantitative data, detailed experimental methodologies based on standardized guidelines, and visual representations of metabolic pathways and experimental workflows.

Quantitative Toxicity Data

The following tables summarize the key quantitative data from acute toxicity, irritation, and sensitization studies conducted on p-Menthane-3,8-diol.

Table 1: Acute Toxicity of p-Menthane-3,8-diol

| Study Type | Species | Route | Endpoint | Value | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 | >2000 mg/kg bw | [1][2] |

| Acute Dermal Toxicity | Rabbit | Dermal | LD50 | >2000 mg/kg bw | [1][2] |

Table 2: Irritation Potential of p-Menthane-3,8-diol

| Study Type | Species | Tissue | Classification | Reference |

| Skin Irritation | Rabbit | Skin | Mild Irritant (Not classified) | [1][2] |

| Eye Irritation | Rabbit | Eye | Severe/Moderate Irritant | [1][2] |

Table 3: Skin Sensitization Potential of p-Menthane-3,8-diol

| Study Type | Species | Result | Reference |

| Skin Sensitization | Guinea Pig | Not a sensitizer | [1][3] |

Table 4: Genetic Toxicity of p-Menthane-3,8-diol

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium, E. coli | With and Without | Non-mutagenic | |

| In vitro Chromosome Aberration Test | Mammalian Cells | With and Without | Non-clastogenic |

Experimental Protocols

The following sections detail the methodologies for the key toxicity studies, based on internationally recognized OECD guidelines.

Acute Oral Toxicity (as per OECD Guideline 423)

-

Test Principle: The acute oral toxicity test provides information on the hazardous effects that might arise from a single oral ingestion of a substance. The method involves the administration of the test substance to animals in a stepwise procedure using a limited number of animals at each step.

-

Test Animals: Healthy, young adult rats of a single sex (typically females as they are generally slightly more sensitive) are used.

-

Procedure:

-

Animals are fasted prior to dosing (food, but not water is withheld).

-

The test substance, p-Menthane-3,8-diol, is administered in a single dose by gavage using a stomach tube. Corn oil is a suitable vehicle.

-

A starting dose of 2000 mg/kg body weight is typically used for substances with an expected low order of toxicity.

-

Animals are observed individually after dosing at least once during the first 30 minutes, periodically during the first 24 hours, with special attention given during the first 4 hours, and daily thereafter, for a total of 14 days.

-

Observations include changes in skin and fur, eyes and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behaviour pattern.

-

Body weights are recorded weekly.

-

At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.

-

Acute Dermal Toxicity (as per OECD Guideline 402)

-

Test Principle: This study provides information on the health hazards likely to arise from a single, short-term dermal exposure to a substance.

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Procedure:

-

Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

p-Menthane-3,8-diol is applied uniformly over an area which is approximately 10% of the total body surface area.

-

The test substance is held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

A limit test at a dose of 2000 mg/kg body weight is initially performed.

-

Animals are observed for mortality and clinical signs at 1, 24, 48, and 72 hours and then daily for 14 days.

-

Body weights are recorded weekly.

-

Skin Irritation (as per OECD Guideline 404)

-

Test Principle: This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test Animals: Albino rabbits are used for this study.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

A 0.5 g or 0.5 mL aliquot of p-Menthane-3,8-diol is applied to a small area of skin under a gauze patch.

-

The patch is secured with tape for a 4-hour exposure period.

-

Following exposure, the patch is removed and the skin is wiped to remove any residual test substance.

-

The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

The degree of skin reaction is scored according to a standardized scale.

-

Eye Irritation (as per OECD Guideline 405)

-

Test Principle: This study evaluates the potential of a substance to produce irritation or damage to the eye.

-

Test Animals: A single albino rabbit is typically used in an initial test.

-

Procedure:

-

A 0.1 mL volume of liquid p-Menthane-3,8-diol is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.

-

The eyelids are held together for about one second after instillation.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

The cornea, iris, and conjunctivae are scored for the severity of any lesions.

-

Skin Sensitization (as per OECD Guideline 406 - Buehler Test)

-

Test Principle: The Buehler test is a non-adjuvant method used to assess the potential of a substance to cause skin sensitization (allergic contact dermatitis).

-

Test Animals: Guinea pigs are used for this assay.

-

Procedure:

-

Induction Phase:

-

A topical application of p-Menthane-3,8-diol at a concentration that produces mild irritation is applied to the flank of the test animals under an occlusive patch for 6 hours.

-

This induction exposure is repeated 3 times a week for 3 weeks.

-

-

Challenge Phase:

-

Two weeks after the last induction exposure, a challenge patch containing a non-irritating concentration of PMD is applied to a previously untreated site on the test animals and a control group (not previously exposed).

-

The patches are removed after 6 hours.

-

The skin reactions at the challenge sites are observed at 24 and 48 hours after patch removal and scored for erythema and edema.

-

A substance is considered a sensitizer if a reaction is observed in the test group that is significantly greater than in the control group.

-

-

Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471)

-

Test Principle: This in vitro assay is used to detect gene mutations induced by a chemical. It uses several strains of Salmonella typhimurium and Escherichia coli that have mutations in genes involved in histidine or tryptophan synthesis, respectively.

-

Procedure:

-

The tester strains are exposed to various concentrations of p-Menthane-3,8-diol, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

The mixture is incubated and then plated on a minimal agar medium lacking the specific amino acid required by the tester strain.

-

After incubation for 48-72 hours, the number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow on the minimal medium) is counted.

-

A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

-

Visualizations

The following diagrams illustrate the hypothesized metabolic pathway of p-Menthane-3,8-diol and a typical workflow for an in vivo toxicity study.

Caption: Generalized workflow for an in vivo toxicity study.

Caption: Hypothesized metabolic pathway of p-Menthane-3,8-diol.

Summary and Conclusion

The available preliminary toxicity data for p-Menthane-3,8-diol indicate a favorable safety profile for its intended use as a topical insect repellent. It exhibits low acute oral and dermal toxicity and is not a skin sensitizer. The primary hazard identified is eye irritation. Genotoxicity studies have not revealed any mutagenic or clastogenic potential. While detailed metabolic studies specifically on PMD are limited, its structural similarity to menthol suggests that it is likely metabolized through oxidation and glucuronidation pathways before being excreted. Further studies to fully elucidate its metabolic fate and to confirm the long-term safety profile are warranted for broader pharmaceutical applications.

References

- 1. ncfhp.ncdhhs.gov [ncfhp.ncdhhs.gov]

- 2. Urinary phthalate metabolites and their biotransformation products: predictors and temporal variability among men and women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of p-Menthane-3,8-diol from Citronellal

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menthane-3,8-diol (PMD) is a highly effective and naturally derived insect repellent, making its stereoselective synthesis a topic of significant interest in the chemical and pharmaceutical industries. This document provides detailed application notes and experimental protocols for the synthesis of PMD from citronellal, a readily available monoterpenoid. The synthesis primarily proceeds via an acid-catalyzed intramolecular carbonyl-ene reaction. Two distinct protocols are presented: a traditional approach using sulfuric acid and a greener method employing citric acid. These protocols are designed to be reproducible and scalable for research and development purposes.

Introduction

The stereoselective synthesis of p-menthane-3,8-diol from citronellal is a classic example of an acid-catalyzed cyclization followed by hydration. The reaction can be performed as a one-pot synthesis, which is efficient and cost-effective. The key step is the intramolecular carbonyl-ene reaction of citronellal, which forms an isopulegol intermediate. This intermediate is then hydrated to yield the final product, p-menthane-3,8-diol. The stereochemistry of the final product is influenced by the choice of catalyst and reaction conditions. Weaker acid sites on a catalyst tend to favor the direct formation of PMD.[1] This document outlines two effective methods for this conversion, providing a basis for further optimization and development.

Reaction Pathway

The synthesis of p-menthane-3,8-diol from citronellal proceeds through the following general pathway:

Caption: General reaction pathway for the synthesis of p-menthane-3,8-diol from citronellal.

Experimental Protocols

Protocol 1: Sulfuric Acid Catalyzed Synthesis

This protocol is a robust method that provides high conversion and selectivity.

Materials:

-

Citronellal (or Eucalyptus citriodora essential oil with high citronellal content)

-

Sulfuric acid (H₂SO₄), 0.25% aqueous solution

-

n-Heptane (for crystallization)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask (250 mL, 2-necked)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL 2-necked round-bottom flask equipped with a magnetic stir bar, combine 25 g of Eucalyptus citriodora essential oil (or pure citronellal) and the desired volume of 0.25% aqueous sulfuric acid solution.

-

Reaction: Stir the biphasic mixture vigorously at 50°C for 5-11 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the consumption of citronellal), allow the mixture to cool to room temperature. The organic layer will separate from the aqueous layer.

-

Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Crystallization: The crude product can be crystallized from n-heptane at -50°C for 20 hours to yield purified p-menthane-3,8-diol.

-

Isolation: Isolate the crystals by vacuum filtration using a Buchner funnel, wash with cold n-heptane, and dry under vacuum.

Analysis:

-

The purity and isomeric ratio (cis/trans) of the product can be determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Citric Acid Catalyzed "Green" Synthesis